Neobritannilactone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

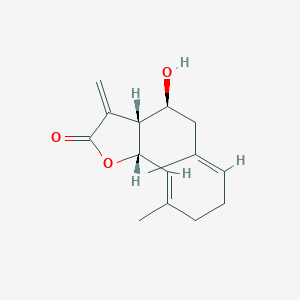

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(3aR,4S,6E,10E,11aS)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13-,14+/m0/s1 |

InChI Key |

PDEJECFRCJOMEN-RZPRNJIHSA-N |

Isomeric SMILES |

C/C/1=C\[C@H]2[C@@H]([C@H](C/C(=C/CC1)/C)O)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Isolation of Neobritannilactone B from Inula britannica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Neobritannilactone B, a sesquiterpene lactone derived from the flowers of Inula britannica. The methodologies detailed herein are compiled from primary scientific literature to ensure accuracy and reproducibility for research and drug development applications.

Overview and Significance

Inula britannica, a plant utilized in traditional medicine, is a rich source of bioactive secondary metabolites, including a variety of sesquiterpene lactones. Among these, this compound has garnered interest for its potential biological activities, notably its apoptosis-inducing effects in human cancer cell lines. This guide outlines the essential procedures for the extraction, purification, and characterization of this promising natural product.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of this compound from Inula britannica.

Plant Material and Extraction

A detailed workflow for the initial extraction and fractionation of this compound from Inula britannica is presented below.

Figure 1: General workflow for the extraction and initial fractionation of Inula britannica flowers.

Protocol:

-

Plant Material: Begin with 1.5 kg of dried flowers of Inula britannica var. chinensis.

-

Extraction: Macerate the dried plant material with 95% ethanol (3 x 20 L) at room temperature.

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure to yield a crude extract (approximately 180 g).

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with dichloromethane (CH₂Cl₂). The CH₂Cl₂ fraction is retained for further purification.

Chromatographic Purification

The dichloromethane fraction is subjected to a series of chromatographic steps to isolate this compound.

Protocol:

-

Silica Gel Column Chromatography:

-

Apply the CH₂Cl₂ fraction to a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc), starting from a ratio of 10:1 and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the concentrated fractions using preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol (MeOH) and water is a common mobile phase.

-

Detection: Monitor the elution at a suitable UV wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound.

-

Quantitative Data

The following table summarizes the quantitative data for the isolation of this compound.

| Parameter | Value | Reference |

| Starting Material | 1.5 kg of dried Inula britannica flowers | Bai, N., et al. (2006) |

| Yield of this compound | 18.0 mg | Bai, N., et al. (2006) |

| Molecular Formula | C₁₅H₂₀O₄ | Bai, N., et al. (2006) |

| Molecular Weight | 264.32 g/mol | Bai, N., et al. (2006) |

Spectroscopic Data for Structural Elucidation

The structure of this compound was determined using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for this compound are crucial for its structural confirmation.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |

| 1 | 80.2 | 4.15 (br s) |

| 2 | 27.9 | 1.85 (m), 2.05 (m) |

| 3 | 36.1 | 1.50 (m), 1.65 (m) |

| 4 | 139.9 | |

| 5 | 126.9 | 5.35 (d, 5.0) |

| 6 | 76.5 | 4.40 (t, 8.5) |

| 7 | 50.1 | 2.65 (m) |

| 8 | 38.1 | 2.20 (m) |

| 9 | 36.8 | 1.70 (m), 1.90 (m) |

| 10 | 42.1 | |

| 11 | 138.8 | |

| 12 | 121.2 | 6.15 (d, 3.0), 5.50 (d, 3.0) |

| 13 | 169.8 | |

| 14 | 23.1 | 1.80 (s) |

| 15 | 16.9 | 0.95 (d, 7.0) |

Spectra recorded in CDCl₃. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS data provides the exact mass of the molecule, which confirms its molecular formula.

| Ion | Calculated m/z | Found m/z |

| [M + Na]⁺ | 287.1259 | 287.1254 |

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related sesquiterpene lactones from Inula species suggests potential mechanisms of action. Many sesquiterpene lactones are known to interact with key inflammatory and cell survival pathways.

Figure 2: Putative signaling pathways potentially inhibited by sesquiterpene lactones like this compound.

Other sesquiterpene lactones isolated from Inula britannica have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways. These pathways are critical regulators of inflammation, cell proliferation, and survival, and their inhibition is a key strategy in the development of anti-inflammatory and anti-cancer drugs. It is hypothesized that this compound may exert its biological effects through similar mechanisms. Further research is required to definitively elucidate the specific molecular targets of this compound.

Conclusion

This technical guide provides a detailed framework for the isolation and characterization of this compound from Inula britannica. The protocols and data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this and related compounds.

A Technical Guide to the Anti-Cancer Mechanisms of Sesquiterpene Lactones: Focus on Neobractatin

Disclaimer: Initial searches for "Neobritannilactone B" did not yield specific results. The following guide focuses on the closely related and well-documented sesquiterpene lactone, Neobractatin (NBT) , which shares structural similarities and likely exhibits a comparable mechanism of action against cancer cells. The information presented is a synthesis of current research on NBT and other related pseudoguaianolide sesquiterpene lactones.

This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-cancer activity of Neobractatin, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

Neobractatin (NBT) exerts its anti-cancer effects primarily through the induction of cell cycle arrest and the modulation of key signaling pathways that regulate cell proliferation and survival. The core of its action involves the disruption of the cell division process at two critical checkpoints: G1/S and G2/M.

Cell Cycle Arrest

NBT has been shown to effectively halt the proliferation of various cancer cell lines by inducing cell cycle arrest.[1] This is a crucial anti-cancer mechanism as it prevents the uncontrolled division of malignant cells.

-

G1/S Phase Arrest: NBT can arrest synchronized cancer cells in the G1/S phase. This is achieved by decreasing the activity of the transcription factor E2F1.[1] E2F1 is a key regulator of the G1/S transition, and its inhibition prevents cells from entering the DNA synthesis (S) phase. The mechanism involves the modulation of the Retinoblastoma protein (Rb), a tumor suppressor that controls E2F1 activity.[1]

-

G2/M Phase Arrest: NBT also induces a robust arrest at the G2/M checkpoint. This is mediated through the up-regulation of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45α) and the disruption of mitotic spindle formation.[1] GADD45α is a stress-response protein that can halt the cell cycle at the G2/M transition. Concurrently, NBT treatment leads to the deregulation of Cyclin B1, a critical protein for mitotic entry, and disrupts the proper formation of the mitotic spindle, further preventing cell division.[1]

Signaling Pathways Modulated by NBT and Related Compounds

The anti-cancer activity of NBT and similar sesquiterpene lactones, such as Britannin (BRT), is underpinned by their ability to modulate multiple signaling pathways.

-

E2F1 Signaling: As mentioned, NBT treatment leads to a decrease in E2F1 mRNA levels and activity, contributing to G1/S arrest.[1]

-

GADD45α Signaling: NBT upregulates the expression of GADD45α at both the mRNA and protein levels, a key event in the induction of G2/M arrest.[1]

-

NF-κB Pathway: Related sesquiterpene lactones like Britannin have been shown to affect the NF-κB pathway.[2] This pathway is often activated in cancer and promotes inflammation and cell survival. BRT can suppress the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its pro-cancerous activity.[2]

-

AMPK Pathway and ROS Production: Britannin can activate the AMP-activated protein kinase (AMPK) pathway, which is associated with the production of reactive oxygen species (ROS).[2] Increased ROS levels can trigger the mitochondrial apoptotic pathway in cancer cells.[2]

Quantitative Data

The following tables summarize the quantitative data from studies on Neobractatin's effect on cancer cells.

Table 1: Cytotoxicity of Neobractatin (NBT) on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| HeLa | Cervical Cancer | Data not specified in text, graphical representation only |

| A549 | Lung Cancer | Data not specified in text, graphical representation only |

| MCF-7 | Breast Cancer | Data not specified in text, graphical representation only |

| HepG2 | Liver Cancer | Data not specified in text, graphical representation only |

| HCT116 | Colon Cancer | Data not specified in text, graphical representation only |

| U2OS | Osteosarcoma | Data not specified in text, graphical representation only |

| B16-F10 | Melanoma | Data not specified in text, graphical representation only |

| Data derived from MTT assays. The IC50 values represent the concentration of NBT required to inhibit 50% of cell growth and are presented as means ± SD from three independent experiments.[1] |

Table 2: Effect of Neobractatin (NBT) on Gene Expression in HeLa Cells

| Gene | Treatment | Fold Change in mRNA Level |

| E2F1 | 5 µM NBT for 12h | Decreased |

| E2F1 | 5 µM NBT for 24h | Decreased |

| Rb1 | 5 µM NBT for 12h | No significant change |

| Rb1 | 5 µM NBT for 24h | No significant change |

| GADD45α | 5 µM NBT for 8h | Increased (p < 0.001) |

| mRNA levels were normalized to 18S mRNA and analyzed by quantitative RT-PCR. Data are presented as means ± SD from three independent experiments.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of NBT on cancer cell lines.

-

Procedure:

-

Cancer cells were seeded in 96-well plates.

-

Cells were treated with varying concentrations of NBT (0–10 μM) for 24, 48, and 72 hours.

-

After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated.

-

The resulting formazan crystals were dissolved in a solubilization buffer.

-

The absorbance was measured at a specific wavelength to determine cell viability.

-

IC50 values were calculated from the dose-response curves.[1]

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To analyze the distribution of cells in different phases of the cell cycle after NBT treatment.

-

Procedure:

-

HeLa cells were treated with different concentrations of NBT for various time periods.

-

Cells were harvested, washed, and fixed in ethanol.

-

Fixed cells were treated with RNase A and stained with propidium iodide (PI).

-

The DNA content of the cells was analyzed using a flow cytometer.

-

The percentage of cells in G1, S, and G2/M phases was determined based on the PI fluorescence intensity.[1]

-

Western Blot Analysis

-

Objective: To detect the protein levels of key cell cycle and signaling molecules.

-

Procedure:

-

HeLa cells were treated with NBT as indicated.

-

Total protein was extracted from the cells, and the concentration was determined.

-

Equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-Rb, E2F1, Cyclin B1, GADD45α, GAPDH).

-

After washing, the membrane was incubated with a corresponding secondary antibody.

-

The protein bands were visualized using a chemiluminescence detection system. GAPDH was used as a loading control.[1]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of target genes.

-

Procedure:

-

Total RNA was extracted from NBT-treated HeLa cells.

-

cDNA was synthesized from the RNA using reverse transcriptase.

-

qRT-PCR was performed using gene-specific primers for E2F1, Rb1, GADD45α, and the housekeeping gene 18S mRNA.

-

The relative mRNA levels were calculated using the comparative Ct method, with 18S mRNA as the internal control.[1]

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of NBT in a mouse model.

-

Procedure:

-

Human cancer cells were implanted subcutaneously into immunodeficient mice.

-

Once tumors were palpable, mice were randomly assigned to treatment groups.

-

Mice were administered vehicle control, NBT (5 mg/kg and 10 mg/kg), or a positive control (e.g., cisplatin) daily.

-

Tumor size and body weight were recorded daily. Tumor volume was calculated using the formula: [(shortest diameter)² × (longest diameter)]/2.

-

After the treatment period (e.g., 24 days), mice were sacrificed, and tumors were explanted and weighed.[1]

-

Immunohistochemistry (IHC)

-

Objective: To analyze the expression of proteins in tumor tissues.

-

Procedure:

-

Explanted tumors were fixed in formalin and embedded in paraffin.

-

Paraffin-embedded tumor sections were prepared.

-

Sections were deparaffinized, rehydrated, and subjected to antigen retrieval.

-

The sections were incubated with primary antibodies against proteins of interest (e.g., Ki-67, GADD45α, E2F1, Cyclin B1).

-

A secondary antibody conjugated to an enzyme was applied, followed by a chromogenic substrate (e.g., DAB) for visualization.

-

The stained sections were mounted and analyzed under a microscope.[1]

-

Visualizations

The following diagrams illustrate the key mechanisms of action and experimental workflows.

References

The Anti-inflammatory Potential of Neobritannilactone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B, a sesquiterpene lactone isolated from the plant Inula britannica, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central focus of anti-inflammatory drug discovery is the identification of molecules that can modulate key signaling pathways and mediators involved in the inflammatory cascade. Sesquiterpene lactones, a class of natural products found in various plant species, have demonstrated a wide range of biological activities, including potent anti-inflammatory effects.

This guide will delve into the specific anti-inflammatory profile of this compound, focusing on its ability to inhibit key pro-inflammatory markers and elucidate the underlying molecular mechanisms.

Core Anti-inflammatory Mechanism of this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

By attenuating the activation of NF-κB and MAPKs, this compound effectively reduces the production of key inflammatory mediators, thereby dampening the overall inflammatory response.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and related compounds from Inula britannica has been quantified through various in vitro assays. The following tables summarize the key inhibitory activities against the production of nitric oxide (NO), a significant inflammatory mediator.

Table 1: Inhibitory Effect of Compounds from Inula britannica on NO Production in LPS-Stimulated RAW 264.7 Macrophages

| Compound | IC50 (μM)[1] |

| Inulabritanoid A | 3.65[1] |

| Inulabritanoid B | 5.48[1] |

| 1-O-Acetylbritannilactone | 3.29[1] |

| Tomentosin | 6.91[1] |

| 1β-Hydroxyalantolactone | 3.12[1] |

| (4E,10R)-10-Hydroxy-6,10-dimethyl-2-oxo-3-oxacyclododeca-4,6-dien-1-yl acetate | 5.67[1] |

Note: While specific IC50 data for this compound was not found in the primary reviewed literature, the data for structurally related sesquiterpenoid dimers and monomers from the same plant provide a strong indication of its potential potency.

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its anti-inflammatory activity.

Figure 1: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of this compound.

Figure 2: General experimental workflow for evaluating the anti-inflammatory properties of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of compounds like this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).

-

Allow cells to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration typically ≤ 0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for a specified duration (e.g., 24 hours for NO and PGE2 assays, shorter time points for signaling pathway analysis).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Procedure:

-

After the treatment period, collect 50-100 µL of the culture supernatant from each well.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins (PGE2, TNF-α, IL-6, IL-1β) in the culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific PGE2 or cytokine kit.

-

This typically involves adding the supernatant to antibody-coated microplate wells, followed by the addition of a detection antibody and a substrate for color development.

-

Measure the absorbance at the appropriate wavelength and calculate the concentration based on a standard curve.

-

Western Blot Analysis for Protein Expression

-

Principle: Detects and quantifies the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated and total MAPKs, phosphorylated and total IκBα) in cell lysates.

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software, normalizing to a loading control such as β-actin or GAPDH.

-

NF-κB Luciferase Reporter Assay

-

Principle: Measures the transcriptional activity of NF-κB.

-

Procedure:

-

Transfect RAW 264.7 cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

After transfection, treat the cells with this compound followed by LPS stimulation.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.

-

Conclusion

This compound, a sesquiterpene lactone from Inula britannica, demonstrates significant potential as an anti-inflammatory agent. Its mechanism of action is centered on the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators such as nitric oxide, prostaglandins, and pro-inflammatory cytokines. The quantitative data from related compounds and the established experimental protocols outlined in this guide provide a solid foundation for further investigation and development of this compound as a novel therapeutic for inflammatory diseases. Future research should focus on obtaining specific quantitative data for this compound and evaluating its efficacy and safety in preclinical in vivo models of inflammation.

References

Unveiling the Potential of Neobritannilactone B: A Technical Guide on its Biological Activity and Neuroprotective Prospects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica. While direct evidence for the neuroprotective effects of this compound is not yet established, this document synthesizes the available data on its known biological activities and explores its potential for neuroprotection by examining the well-documented neuroprotective properties of other phytochemicals from the same plant. This guide aims to be a valuable resource for researchers investigating novel therapeutic agents for neurodegenerative diseases.

Introduction

Inula britannica, a plant with a history in traditional medicine, is a rich source of various bioactive secondary metabolites, including flavonoids and terpenoids.[1] Among these, sesquiterpene lactones are a class of compounds that have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and cytotoxic effects.[1] this compound is a sesquiterpene lactone that has been identified from this plant.[1] The growing interest in natural products as sources for neuroprotective agents has led to the investigation of various compounds from Inula britannica. Extracts from this plant have been shown to possess antioxidant and anti-inflammatory properties, which are crucial mechanisms in combating neurodegenerative processes.[2] This guide will delve into the known biological profile of this compound and extrapolate its potential neuroprotective capabilities based on the activities of its botanical relatives.

Chemical Profile of this compound

This compound is classified as a sesquiterpene lactone, a C15 terpenoid characterized by a lactone ring. Its chemical structure is foundational to its biological activity. The presence of reactive functional groups, such as α,β-unsaturated carbonyls, is common in this class of compounds and is often associated with their bioactivity, including cytotoxicity.

Documented Biological Activity of this compound: Cytotoxicity

Current primary literature on the specific neuroprotective effects of this compound is unavailable. However, existing research has identified its cytotoxic and apoptosis-inducing properties against several human cancer cell lines. A review of sesquiterpene lactones from Inula britannica highlighted that this compound and its acetylated form are potent inducers of apoptosis.[1]

Table 1: Reported Cytotoxic Activity of this compound and Related Compounds

| Compound | Cell Line | Reported Activity | Reference |

| This compound | COLO 205 (colon cancer) | Potent apoptosis-inducing agent | [1] |

| HT-29 (colon cancer) | Potent apoptosis-inducing agent | [1] | |

| AGS (gastric cancer) | Potent apoptosis-inducing agent | [1] | |

| HL-60 (leukemia) | Potent apoptosis-inducing agent | [1] | |

| Acetyl this compound | COLO 205, HT-29, AGS, HL-60 | Potent apoptosis-inducing agent | [1] |

| Neobritannilactone A | COLO 205, HT-29, AGS, HL-60 | Less potent apoptosis-inducing agent | [1] |

| 6β-O-(2-methylbutyryl) britannilactone | COLO 205, HT-29, AGS, HL-60 | Less potent apoptosis-inducing agent | [1] |

Note: Specific IC50 values and detailed experimental protocols from the primary research article were not available in the conducted search.

Neuroprotective Potential and Mechanisms of Action of Inula britannica Constituents

While data on this compound's neuroprotective effects are lacking, studies on other compounds from Inula britannica, particularly flavonoids, provide a strong rationale for investigating its potential in this area. Flavonoids from this plant have demonstrated significant neuroprotective activity against glutamate-induced oxidative stress in primary cultured rat cortical cells.

Table 2: Neuroprotective Effects of Flavonoids from Inula britannica

| Compound | Cell Model | Insult | Key Findings |

| Patuletin | Primary rat cortical cells | Glutamate | Protected against oxidative stress |

| Nepetin | Primary rat cortical cells | Glutamate | Protected against oxidative stress |

| Axillarin | Primary rat cortical cells | Glutamate | Protected against oxidative stress |

Key Signaling Pathways in Neuroprotection

Research on Inula britannica extracts has elucidated the involvement of key signaling pathways in its antioxidant and anti-inflammatory effects, which are central to neuroprotection.

The Nrf2-Keap1 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Extracts from Inula britannica have been shown to activate this pathway.[2]

Caption: Nrf2-Keap1 signaling pathway in response to oxidative stress.

The NF-κB pathway is a key regulator of inflammation. Its activation leads to the production of pro-inflammatory cytokines, which can contribute to neuronal damage. Inhibition of the NF-κB pathway is a promising strategy for neuroprotection. Inula britannica extracts have been shown to inhibit the NF-κB signaling pathway.[2]

Caption: Pro-inflammatory NF-κB signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies typically employed in the assessment of cytotoxicity and neuroprotection.

Cytotoxicity Assay (General Protocol)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., COLO 205, HT-29, AGS, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Neuroprotection Assay against Glutamate-Induced Oxidative Stress

This protocol is based on studies of flavonoids from Inula britannica.

-

Primary Cortical Cell Culture: Primary cortical neurons are prepared from embryonic rat brains and cultured in a neurobasal medium supplemented with B27 and glutamine.

-

Compound Pre-treatment: Neurons are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific period (e.g., 1-2 hours).

-

Glutamate Insult: Cells are then exposed to a neurotoxic concentration of glutamate (e.g., 100-500 µM) for a defined duration (e.g., 24 hours).

-

Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.

-

Measurement of Oxidative Stress Markers: The levels of reactive oxygen species (ROS) can be quantified using fluorescent probes like DCFH-DA. The activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) can also be measured.

-

Data Analysis: The protective effect of the compound is determined by comparing the viability and oxidative stress markers in compound-treated cells versus cells treated with glutamate alone.

Caption: Experimental workflow for assessing neuroprotective effects.

Conclusion

This compound, a sesquiterpene lactone from Inula britannica, has demonstrated cytotoxic and pro-apoptotic activities in cancer cell lines. While its direct neuroprotective effects have not yet been investigated, the known antioxidant and anti-inflammatory properties of other compounds from the same plant, which act through key signaling pathways like Nrf2-Keap1 and NF-κB, provide a strong rationale for exploring the neuroprotective potential of this compound. Future research should focus on isolating sufficient quantities of this compound to perform in-depth in vitro neuroprotection assays, followed by in vivo studies in models of neurodegenerative diseases. Elucidating the specific molecular targets and mechanisms of action of this compound will be crucial in determining its viability as a lead compound for the development of novel neuroprotective therapies.

References

Neobritannilactone B: A Technical Guide to its Discovery, Chemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neobritannilactone B is a sesquiterpene lactone isolated from the flowers of Inula britannica, a plant with a history in traditional Chinese medicine. This document provides a comprehensive technical overview of the discovery, history, and biological properties of this compound. It includes detailed experimental protocols for its isolation and characterization, a summary of its cytotoxic and apoptosis-inducing activities, and a proposed mechanism of action. All quantitative data is presented in tabular format, and key experimental and signaling pathways are visualized using diagrams.

Discovery and History

This compound was first isolated from the flowers of Inula britannica L., a member of the Asteraceae family.[1][2] This plant, also known as British yellowhead or meadow fleabane, has been used in traditional Chinese and Kampo medicines for treating various ailments, including inflammation, bronchitis, and digestive disorders.[1][2][3] The discovery of this compound was the result of bioassay-guided fractionation of Inula britannica extracts, a process aimed at identifying the plant's cytotoxic constituents.[2][4] A key study published in the Journal of Natural Products detailed the isolation and structure elucidation of this compound, alongside other sesquiterpene lactones.[2][3] A United States patent also describes the potential use of this compound and its acetylated form as antitumor agents.

Isolation and Purification

The isolation of this compound is a multi-step process involving extraction and chromatography. The general workflow is outlined below.

References

A Technical Guide to Neobritannilactone B: Natural Sources, Abundance, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neobritannilactone B is a naturally occurring sesquiterpene lactone that has garnered interest within the scientific community for its notable cytotoxic and apoptosis-inducing activities against various cancer cell lines. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental methodologies related to this compound, aimed at facilitating further research and development in the fields of natural product chemistry and oncology.

Natural Sources and Abundance

The primary natural source of this compound is the plant Inula britannica, a member of the Asteraceae family.[1][2] This herb is used in traditional Chinese medicine and is also known as British yellowhead or meadow fleabane.[1][3] The compound is predominantly found in the flowers of the plant.[1][4][5]

Quantitative Abundance

The abundance of this compound can vary depending on the specific plant part and extraction methodology. One study reported a yield of 102 mg of this compound from the air-dried powdered flowers of Inula britannica.[1] Further quantitative data from various studies are summarized in the table below.

| Plant Part | Extraction Solvent/Fraction | Reported Yield of this compound | Reference |

| Flowers | Chloroform fraction of 95% EtOH extract | 102 mg | [1] |

Experimental Protocols

Isolation of this compound from Inula britannica Flowers

While a complete, detailed step-by-step protocol for the isolation of this compound is not explicitly available in a single source, a general methodology can be synthesized from several studies on the phytochemical analysis of Inula britannica. The process typically involves extraction, fractionation, and chromatographic separation.

1. Plant Material and Extraction:

-

Air-dried and powdered flowers of Inula britannica are used as the starting material.[1]

-

The powdered material is extracted with 95% ethanol (EtOH).[1]

2. Fractionation:

-

The resulting crude ethanol extract is then subjected to fractionation. This is commonly achieved by partitioning the extract between different solvents of increasing polarity.

-

Typically, the extract is suspended in water and sequentially partitioned with solvents such as chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[1]

-

This compound, being a sesquiterpene lactone, is expected to be present in the less polar fractions, such as the chloroform fraction.[1]

3. Chromatographic Purification:

-

The chloroform fraction is concentrated and subjected to further purification using various chromatographic techniques.

-

Column Chromatography: Silica gel column chromatography is a common first step for the separation of compounds within the fraction.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (RP-HPLC). A study on the quantification of seven sesquiterpene lactones in Inula britannica utilized a Luna C18 column with a mobile phase gradient of acetonitrile and 0.2% (v/v) acetic acid in water at a flow rate of 1.0 mL/min, with detection at 210 nm. This method could be adapted for the purification of this compound.

4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Quantification of this compound

A validated High-Performance Liquid Chromatography-Diode-Array Detection-Mass Spectrometry (HPLC-DAD-MS) method has been developed for the simultaneous quantification of seven major sesquiterpene lactones in Inula britannica and can be adapted for the specific quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: Agilent Technologies HPLC system (model 1100) or equivalent.

-

Column: Supelco Discovery HS C18 column (4.6x75 mm) or a Luna C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.2% v/v acetic acid).

-

Flow Rate: 0.7 - 1.0 mL/min.

-

Detection: Diode-Array Detector (DAD) at 220 nm or 210 nm.

-

Mass Spectrometry: Equipped with a turbo ion spray source in the positive mode for identification purposes.

Method Validation: The method should be validated for linearity, limits of detection (LOD) and quantification (LOQ), precision (intra- and inter-day variability), repeatability, stability, and recovery.

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic effects and is a potent inducer of apoptosis in several human cancer cell lines, including colon cancer (COLO 205, HT-29), gastric adenocarcinoma (AGS), and leukemia (HL-60) cells.[1][3]

Apoptosis Induction

At a concentration of 25 µM, this compound induced apoptosis in a significant percentage of treated cancer cells after 24 hours of incubation.[1][3]

| Cell Line | % Apoptotic Cells (with 25 µM this compound) | Reference |

| COLO 205 | 41.62% | [1][3] |

| HT-29 | 66.54% | [1][3] |

| HL-60 | 77.57% | [1][3] |

| AGS | 11.78% | [1][3] |

Signaling Pathways

The precise molecular mechanism and signaling pathway of this compound-induced apoptosis are still under investigation. However, based on the general mechanisms of apoptosis induction by cytotoxic agents, several key pathways are likely involved.

General Apoptosis Signaling: Apoptosis is primarily regulated by two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases.

-

Extrinsic Pathway: Initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface, leading to the activation of caspase-8.

-

Intrinsic Pathway: Triggered by cellular stress (e.g., DNA damage, oxidative stress), leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.

It is plausible that this compound induces apoptosis by activating one or both of these pathways, potentially through the modulation of Bcl-2 family proteins and the activation of key signaling kinases such as JNK and p38 MAPK, which are often involved in stress-induced apoptosis.

Proposed Experimental Workflow for Pathway Analysis: To elucidate the specific signaling pathway of this compound, the following experimental workflow is proposed:

Sesquiterpene Lactone Biosynthesis Pathway: this compound is a sesquiterpene lactone, a class of secondary metabolites synthesized via the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are then converted to the C15 compound farnesyl diphosphate (FPP), which undergoes cyclization and a series of oxidative modifications to form the diverse array of sesquiterpene lactones.

Conclusion

This compound, a sesquiterpene lactone isolated from Inula britannica, demonstrates significant potential as a cytotoxic and pro-apoptotic agent. This guide provides a foundational understanding of its natural occurrence, methods for its isolation and quantification, and insights into its biological activities. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in drug development. The provided experimental frameworks are intended to guide future investigations into this promising natural product.

References

- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antimelanogenic effects of Inula britannica flower petal extract fermented by Lactobacillus plantarum KCCM 11613P - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Neobritannilactone B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, biological activities, and relevant experimental methodologies for Neobritannilactone B, a sesquiterpene lactone of interest for its cytotoxic potential.

Core Physicochemical Properties

This compound is a sesquiterpenoid isolated from the flowers of Inula britannica.[1][2] Its fundamental properties are summarized below. Specific experimental values for properties such as melting point and detailed spectroscopic data are not widely reported in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | [1][3] |

| Physical Form | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |

| Melting Point | Not reported in available literature | |

| Boiling Point | Not reported in available literature | |

| ¹H NMR Data | Not reported in available literature | |

| ¹³C NMR Data | Not reported in available literature | |

| Mass Spectrometry | Not reported in available literature |

Biological Activity

This compound has demonstrated cytotoxic activity.[1] In a study focused on identifying compounds with hypo-pigmenting effects from Inula britannica, this compound was found to be cytotoxic to B16 melanoma cells.[3] This characteristic distinguishes it from other sesquiterpenes isolated in the same study, which showed melanin-inhibitory effects without significant cytotoxicity.[3]

Experimental Protocols

Detailed experimental protocols specific to this compound are not extensively published. However, based on its chemical class and reported biological activity, the following general methodologies are applicable for its isolation and evaluation.

General Protocol for Isolation of Sesquiterpenoids from Inula britannica

This protocol outlines a standard procedure for the extraction and isolation of sesquiterpene lactones from the plant Inula britannica, from which this compound is derived.

-

Extraction:

-

The dried and pulverized flowers of Inula britannica are extracted with 95% aqueous ethanol at reflux for a specified period (e.g., 12 hours).[2] This process is typically repeated multiple times to ensure exhaustive extraction.[2]

-

The combined extracts are then concentrated under reduced pressure to yield a crude extract.[2]

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.[2]

-

A typical partitioning sequence is:

-

Petroleum ether (to remove non-polar compounds)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc) (sesquiterpene lactones are often found in this fraction)[2]

-

-

-

Chromatographic Purification:

-

The ethyl acetate-soluble fraction is subjected to column chromatography on silica gel.[2]

-

A gradient elution system, such as dichloromethane/methanol (CH₂Cl₂/MeOH) with increasing methanol concentration, is used to separate the compounds.[2]

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions may be achieved using techniques like preparative high-performance liquid chromatography (HPLC) to isolate pure compounds like this compound.

-

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

-

Cell Culture:

-

Seed cells (e.g., B16 melanoma cells) into a 96-well plate at a predetermined density and allow them to adhere overnight in a suitable culture medium.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with serial dilutions of this compound for a specified exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Melanin Content Assay

This assay is used to quantify the amount of melanin produced by melanoma cells after treatment with a test compound.

-

Cell Culture and Treatment:

-

Seed B16F10 melanoma cells in a 6- or 24-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound. Often, a stimulator of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH), is added to all wells except the negative control.

-

-

Cell Lysis:

-

After the incubation period (e.g., 48-72 hours), wash the cells with phosphate-buffered saline (PBS).

-

Harvest the cells and lyse them by adding 1N NaOH and incubating at an elevated temperature (e.g., 60-70°C) for 1-2 hours to solubilize the melanin.

-

-

Quantification:

-

Measure the absorbance of the lysate at approximately 405-475 nm using a microplate reader.

-

The melanin content can be normalized to the total protein content of the cell lysate to account for differences in cell number.

-

Visualizations

The following diagram illustrates a typical workflow for the isolation, characterization, and biological screening of a natural product like this compound.

Caption: Workflow for natural product isolation, characterization, and bio-screening.

References

Neobritannilactone B: A Potential Therapeutic Agent from Traditional Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neobritannilactone B is a sesquiterpene lactone isolated from Inula britannica L., a plant with a long history of use in Traditional Chinese Medicine (TCM) and Kampo Medicines.[1][2] In traditional practices, preparations of Inula britannica, known as 'Xuan Fu Hua', are used to treat a variety of ailments including intestinal diseases, bronchitis, inflammation, and as an expectorant for asthma.[1] Modern scientific investigation into the phytochemical constituents of this plant has led to the isolation and characterization of this compound, revealing its potential as a cytotoxic and apoptosis-inducing agent. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its biological activities, experimental protocols, and its context within traditional medicine.

Chemical and Physical Properties

While detailed physicochemical data for this compound is not extensively documented in the provided search results, it is classified as a sesquiterpene lactone.[3] Its Chemical Abstracts Service (CAS) number is 886990-00-7.[4][5] It is soluble in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4][5]

Role in Traditional Medicine

Inula britannica, the source of this compound, has been a staple in traditional Asian medicine for centuries.[1][6] In Traditional Chinese Medicine, it is used to address conditions characterized by phlegm and fluid accumulation, such as coughs and nausea.[1] Its traditional applications for inflammatory conditions and tumors have prompted scientific inquiry into its bioactive components, leading to the discovery of compounds like this compound.[1]

The following diagram illustrates the progression from the traditional use of Inula britannica to the scientific investigation of this compound.

Caption: From Traditional Use to Scientific Discovery of this compound.

Biological Activity: Cytotoxicity and Apoptosis Induction

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[3][4][5] This activity is primarily attributed to its ability to induce apoptosis, or programmed cell death.

Quantitative Data on Apoptosis Induction

The following table summarizes the apoptotic effects of this compound on various cancer cell lines after 24 hours of incubation at a concentration of 25 µM.[1]

| Cell Line | Cancer Type | Percentage of Apoptotic Cells (%) |

| COLO 205 | Colon Carcinoma | 41.62 |

| HT-29 | Colorectal Adenocarcinoma | 66.54 |

| HL-60 | Promyelocytic Leukemia | 77.57 |

| AGS | Gastric Adenocarcinoma | 11.78 |

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are often found within the full text of scientific publications, which may not be fully accessible through general searches. However, based on the available information, the following outlines the general methodologies employed.

Isolation of this compound

A bioassay-guided isolation approach is typically used to obtain this compound from the dried flowers of Inula britannica.[4][7]

-

Extraction: The plant material is extracted with methanol.

-

Fractionation: The methanol extract is then subjected to fractionation, often using a chloroform fraction.[4][7]

-

Chromatography: Further purification is achieved through various chromatographic techniques to isolate the pure compound.

In Vitro Melanogenesis Inhibition Assay

One study utilized an in vitro melanogenesis inhibition assay to guide the isolation of bioactive compounds from Inula britannica.[4][7] While this compound itself was found to be cytotoxic in this specific assay, the general protocol involves:

-

Cell Culture: B16 melanoma cells are cultured.

-

Treatment: The cells are treated with the isolated compounds.

-

Melanin Quantification: The melanin content of the cells is measured to determine the inhibitory effect of the compounds.

Apoptosis Assays

The percentage of apoptotic cells is typically determined using flow cytometry analysis. While the specific details of the staining protocol are not provided in the search results, a common method involves staining the cells with Annexin V and propidium iodide to differentiate between viable, apoptotic, and necrotic cells.

Signaling Pathways

The precise signaling pathways through which this compound exerts its cytotoxic and apoptotic effects are not explicitly detailed in the provided search results. However, a patent application suggests that this compound and its acetylated form may act by inducing a dose-dependent decrease in the anti-apoptotic protein Bcl-xL and an increase in its cleaved product in cancer cells.[8] This indicates a potential involvement of the intrinsic apoptosis pathway.

The following diagram illustrates a hypothetical signaling pathway based on the available information.

Caption: Proposed Mechanism of this compound-induced Apoptosis.

Conclusion

This compound, a sesquiterpene lactone derived from the traditional medicinal plant Inula britannica, exhibits potent cytotoxic and apoptosis-inducing activities against various cancer cell lines. While its traditional use points to a long history of medicinal application, modern scientific research is beginning to uncover the molecular basis for its therapeutic potential. Further investigation is warranted to fully elucidate its mechanism of action, identify the specific signaling pathways involved, and evaluate its preclinical and clinical efficacy and safety. The information presented in this guide provides a foundation for researchers and drug development professionals interested in exploring the therapeutic promise of this natural product.

References

- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:886990-00-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound | 886990-00-7 [chemicalbook.com]

- 6. The genus Inula and their metabolites: from ethnopharmacological to medicinal uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Britannilactone | CAS:33620-72-3 | Manufacturer ChemFaces [chemfaces.com]

- 8. tandfonline.com [tandfonline.com]

A Technical Guide to Preliminary Cytotoxicity Screening of Novel Compounds: A Case Study Approach with Neobritannilactone B

Disclaimer: As of November 2025, publicly available data on the preliminary cytotoxicity screening of Neobritannilactone B is not available. This guide, therefore, provides a comprehensive framework and detailed protocols for conducting such a study, using hypothetical data for illustrative purposes. This document is intended for researchers, scientists, and drug development professionals to guide the initial cytotoxic evaluation of novel chemical entities.

Introduction

The initial evaluation of a compound's cytotoxic potential is a critical step in the drug discovery process. In vitro cytotoxicity assays are fundamental preclinical tools for assessing the toxic effects of compounds on cells.[1][2] These assays measure dose-dependent toxicity, mechanisms of cell death, and target specificity to guide the selection of promising drug candidates.[1] This technical guide outlines a standard approach for the preliminary cytotoxicity screening of a novel compound, exemplified by the hypothetical analysis of "this compound."

Data Presentation: Hypothetical Cytotoxicity of this compound

A primary goal of preliminary cytotoxicity screening is to determine the concentration of a compound that inhibits cell growth by 50% (IC50) across various cell lines.[2] This data provides insights into the compound's potency and selectivity. The following table summarizes the hypothetical IC50 values for this compound against a panel of human cancer cell lines after a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 8.9 ± 1.1 |

| A549 | Lung Carcinoma | 22.5 ± 2.5 |

| HCT116 | Colon Carcinoma | 12.7 ± 1.5 |

| HeLa | Cervical Adenocarcinoma | 18.4 ± 2.1 |

| HEK293 | Normal Human Embryonic Kidney | > 50 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. Below are protocols for two key experiments: the MTT assay for cell viability and Annexin V/PI staining for apoptosis detection.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a widely used method for assessing cell proliferation and cytotoxicity.[2] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa) and a normal cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: A serial dilution of this compound is prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of medium containing various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) is added to the wells. A vehicle control (DMSO) and a blank (medium only) are also included.

-

Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Apoptosis Detection: Annexin V/PI Staining

To determine if the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

-

Human cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24, 48, and 72 hours. A vehicle control is also included.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of FITC Annexin V and 5 µL of PI are added. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a novel compound.

Signaling Pathway: Simplified Apoptosis Cascade

Should initial screening indicate apoptosis as the mode of cell death, further investigation into the underlying signaling pathways is warranted. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be activated by a cytotoxic compound.

References

Unmasking the Molecular Targets of Neobritannilactone B: A Technical Guide for Researchers

Introduction: Neobritannilactone B (NBL-B) is a sesquiterpene lactone natural product that has garnered interest within the scientific community for its potent biological activities. As a member of the α-methylene-γ-lactone class of compounds, its electrophilic nature suggests a mechanism of action involving covalent modification of protein targets. This technical guide provides an in-depth overview of the methodologies and logical framework for identifying the molecular targets of this compound, with a primary focus on its role as a covalent inhibitor of the Janus kinase/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in target deconvolution and mechanism-of-action studies.

Quantitative Data: Bioactivity of Structurally Related Covalent Inhibitors

Due to the limited availability of specific IC50 values for this compound in the public domain, we present data for Parthenolide, a structurally and mechanistically related sesquiterpene lactone that also functions as a covalent inhibitor of the JAK-STAT pathway. This information serves as a valuable reference point for designing experiments and understanding the potential potency of NBL-B.

| Compound | Target/Assay | Cell Line / System | IC50 (µM) | Reference |

| Parthenolide | JAK2 Kinase Activity | In vitro kinase assay | 3.937 | [1] |

| Parthenolide | IL-6-induced STAT3 Phosphorylation | MDA-MB-231 cells | ~4.8 | [2] |

Core Signaling Pathway: The JAK2/STAT3 Cascade

The JAK2/STAT3 pathway is a critical signaling cascade that transmits information from extracellular cytokine and growth factor signals to the nucleus, where it modulates the expression of genes involved in cell proliferation, differentiation, survival, and inflammation. Its aberrant, constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.

Experimental Protocols and Workflows

The identification of NBL-B's direct binding partners is achieved through a chemical proteomics approach. This strategy relies on synthesizing a tagged version of the molecule (a chemical probe) to "fish" for its targets within the complex protein mixture of a cell lysate.

Logical Workflow for NBL-B Target Identification

The overall process involves probe synthesis, affinity purification of target proteins, and their subsequent identification by mass spectrometry, followed by validation.

Protocol 1: Synthesis of a Biotinylated this compound Probe

This protocol describes a plausible method for creating an affinity probe by attaching a biotin tag to NBL-B via a linker, a necessary step for pull-down assays.[3][4]

-

Selection of Attachment Point: Identify a functional group on the NBL-B molecule, such as a hydroxyl group, that is not essential for its covalent binding activity (i.e., distal from the α-methylene-γ-lactone moiety). This site will be used for linker attachment.

-

Reaction Setup:

-

Dissolve NBL-B (1 equivalent) in an anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF).

-

Add a biotinylation reagent with a spacer arm, such as NHS-LC-Biotin (N-Hydroxysuccinimide-Long Chain-Biotin) (1.2 equivalents). The long chain (LC) spacer minimizes steric hindrance.

-

Add a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents), to catalyze the reaction.

-

-

Reaction Conditions:

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

-

Purification:

-

Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.

-

Purify the resulting biotinylated NBL-B probe using flash column chromatography on silica gel to separate it from unreacted starting materials and byproducts.

-

-

Characterization: Confirm the structure and purity of the final product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Affinity Purification (Pull-Down Assay) of NBL-B Targets

This protocol uses the biotinylated NBL-B probe to isolate its binding partners from a total cell proteome.[5][6][7]

-

Cell Lysate Preparation:

-

Culture cancer cells known to have active JAK/STAT signaling (e.g., MDA-MB-231, DU145) to ~80-90% confluency.

-

Harvest the cells and wash twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).

-

Determine protein concentration using a Bradford or BCA assay.

-

-

Probe Immobilization and Incubation:

-

For each pull-down reaction, use approximately 50 µL of streptavidin-conjugated agarose or magnetic beads. Wash the beads three times with lysis buffer.

-

Incubate the beads with the biotinylated NBL-B probe (or DMSO as a negative control) for 1 hour at 4°C with gentle rotation to immobilize the probe.

-

Wash the probe-conjugated beads three times with lysis buffer to remove any unbound probe.

-

-

Target Binding:

-

Incubate the probe-conjugated beads with 1-2 mg of clarified cell lysate for 2-4 hours at 4°C with gentle rotation.

-

Competitive Control (Optional but Recommended): In a separate tube, pre-incubate the cell lysate with a 100-fold molar excess of free, untagged NBL-B for 1 hour before adding it to the probe-conjugated beads. This will be used to identify specific binders, which should be outcompeted by the free compound.

-

-

Washing:

-

Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant.

-

Wash the beads extensively (3-5 times) with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution (for Mass Spectrometry): The captured proteins are typically digested directly on the beads for mass spectrometry analysis to maximize recovery.

Protocol 3: On-Bead Digestion and Mass Spectrometry

This protocol outlines the preparation of captured proteins for identification by LC-MS/MS.[6][8]

-

Reduction and Alkylation:

-

Resuspend the washed beads in a buffer containing 50 mM Ammonium Bicarbonate.

-

Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool to room temperature and add Iodoacetamide (IAA) to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate free cysteine residues.

-

-

Trypsin Digestion:

-

Add sequencing-grade modified trypsin to the bead slurry.

-

Incubate overnight at 37°C with shaking.

-

-

Peptide Extraction and Cleanup:

-

Centrifuge the tubes to pellet the beads. Collect the supernatant containing the digested peptides.

-

Desalt the peptides using a C18 StageTip or ZipTip to remove contaminants that could interfere with mass spectrometry.

-

-

LC-MS/MS Analysis:

-

Analyze the purified peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.

-

The mass spectrometer will be operated in a data-dependent acquisition mode, where it cycles between a full MS scan and several MS/MS scans of the most abundant peptide ions.

-

-

Data Analysis:

-

Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

-

Search the resulting peptide fragmentation spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify the corresponding proteins.

-

Proteins that are significantly enriched in the NBL-B probe sample compared to the DMSO control, and are absent or reduced in the competitive control, are considered high-confidence binding partners.

-

Protocol 4: Target Validation by Western Blot

This protocol is used to confirm that NBL-B inhibits the activity of its identified target, JAK2, by assessing the phosphorylation status of JAK2 and its downstream substrate, STAT3.[9][10][11]

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of NBL-B for a specified time (e.g., 2-6 hours). Include a DMSO-treated vehicle control.

-

If the pathway is not constitutively active, stimulate the cells with an appropriate cytokine (e.g., IL-6) for 15-30 minutes before harvesting.

-

Lyse the cells as described in Protocol 2, Step 1.

-

-

SDS-PAGE and Protein Transfer:

-

Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A dose-dependent decrease in the p-JAK2/total JAK2 and p-STAT3/total STAT3 ratios would validate NBL-B's inhibitory effect on the pathway.

-

References

- 1. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of a biotinylated chemical probe for detecting the molecular targets of an inhibitor of the production of the Pseudomonas aeruginosa virulence factor pyocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Role of the JAK2/STAT3 signaling pathway in the pathogenesis of type 2 diabetes mellitus with macrovascular complications - PMC [pmc.ncbi.nlm.nih.gov]

Neobritannilactone B: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neobritannilactone B, a sesquiterpene lactone isolated from Inula britannica, has emerged as a promising natural product with significant therapeutic potential. Also known as 1β-hydroxyalantolactone, this compound has demonstrated potent anti-inflammatory and anticancer activities in a variety of preclinical studies. Its mechanism of action is primarily attributed to the modulation of key signaling pathways, including the inhibition of the pro-inflammatory transcription factor NF-κB. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its biological activities, mechanisms of action, and the experimental protocols used to elucidate its therapeutic promise. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its potential in drug discovery and development.

Introduction